molecular formula C6H6BrNO B044659 3-Bromo-4-methoxypyridine CAS No. 82257-09-8

3-Bromo-4-methoxypyridine

Cat. No.: B044659
CAS No.: 82257-09-8
M. Wt: 188.02 g/mol
InChI Key: DSFJKFHIMBVWAV-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxypyridine is an organic compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, where the 3rd position of the pyridine ring is substituted with a bromine atom and the 4th position with a methoxy group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Mechanism of Action

Target of Action

3-Bromo-4-methoxypyridine is primarily used as an intermediate in organic synthesis

Mode of Action

As an intermediate in organic synthesis, this compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions , where it can form carbon-carbon bonds with other organic compounds. The specific mode of action would depend on the type of reaction and the other reactants involved.

Action Environment

The action, efficacy, and stability of this compound would be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors could affect the rate and outcome of the reactions in which this compound is involved.

Disclaimer: This information is based on the current understanding and usage of this compound in organic synthesis. The specific details may vary depending on the context and the specific reactions involved .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3rd position .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized to enhance yield and purity. This involves using advanced techniques such as continuous flow reactors and employing environmentally friendly solvents. The process may also include steps to minimize by-products and waste, making it more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

3-Bromo-4-methoxypyridine is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and materials science.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-methoxypyridine is unique due to the combination of the bromine and methoxy groups, which confer distinct electronic and steric properties. This makes it particularly useful in selective bromination and coupling reactions, offering advantages in synthetic flexibility and efficiency .

Properties

IUPAC Name

3-bromo-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJKFHIMBVWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349078
Record name 3-bromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82257-09-8
Record name 3-bromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Bromo-4-fluoropyridine (253 mg, 1.44 mmol) was suspended in a solution of sodium methoxide in methanol (3.0 mL, 4.6 M, 14 mmol) at ambient temperature, the mixture stirred for 3 days, and then poured into aqueous citric acid (1M) and extracted twice into dichloromethane. The combined organic phases were washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, filtered and concentrated in vacuo to afford a yellow oil (108 mg, 40%) that was used without further purification. LCMS: M+H+=188 & 190.
Quantity
253 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-bromo-4-methoxypyridine be used to synthesize more complex molecules?

A1: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it successfully undergoes a nickel(0)-catalyzed coupling reaction with 2-iodo-3-methoxypyridine to yield a dimethoxybipyridine derivative. [] This reaction highlights its utility in constructing complex heterocyclic systems, which are often found in biologically active compounds.

Q2: Are there alternative methods to synthesize aryl(trialkoxy)silanes besides using this compound as a starting material?

A2: While this compound can be used to synthesize aryl(trialkoxy)silanes via Grignard reaction followed by silylation, [] alternative methods exist. One such method involves a palladium-catalyzed silylation of aryl halides using triethoxysilane. [] This approach offers advantages such as broader functional group tolerance and the ability to incorporate silyl groups into substrates bearing sensitive functionalities like carbonyls or unprotected amines. []

Q3: What are the limitations of using organometallic reagents in the synthesis of aryl(trialkoxy)silanes from aryl halides?

A3: While effective, utilizing organometallic reagents like Grignard or organolithium species for aryl(trialkoxy)silane synthesis has drawbacks. These include the formation of undesirable byproducts such as di- and triarylated silanes, as well as dehalogenated compounds. [] Moreover, the reactivity of these organometallic species limits the functional group tolerance of this synthetic approach.

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